rac-Hesperetin 3'-O-β-D-Glucuronide (Mixture of Diastereomers)
Description
Historical Context and Discovery
rac-Hesperetin 3'-O-β-D-glucuronide emerged as a critical metabolite in studies investigating the biotransformation of hesperidin, a flavanone glycoside abundant in citrus fruits. Early research on hesperidin metabolism in the 2000s identified glucuronidation as a dominant Phase II metabolic pathway, with hesperetin (the aglycone of hesperidin) forming multiple conjugates. The specific identification of 3'-O-glucuronide as a metabolite was confirmed through advanced analytical techniques, including liquid chromatography–mass spectrometry (LC-MS) and synthetic reference standards. Its racemic nature (rac-) stems from the chiral center at the C-2 position of hesperetin, which exists as a mixture of S- and R-enantiomers in non-natural preparations.
Flavonoid O-Glucuronide Classification
rac-Hesperetin 3'-O-β-D-glucuronide belongs to the flavonoid O-glucuronide subclass, characterized by a β-D-glucuronic acid moiety linked via an O-glycosidic bond to the flavonoid backbone. Key structural features include:
- Flavonoid core : A flavanone skeleton with hydroxyl groups at positions 5, 7, and 3'.
- Glucuronidation site : The 3'-hydroxyl group on the B-ring, a regioselective modification mediated by UDP-glucuronosyltransferase (UGT) enzymes.
- Stereochemistry : β-configuration at the anomeric carbon (C-1) of the glucuronic acid, as confirmed by nuclear magnetic resonance (NMR).
Table 1: Classification of Flavonoid O-Glucuronides
| Feature | rac-Hesperetin 3'-O-β-D-Glucuronide | Typical Flavonoid Glucuronides |
|---|---|---|
| Parent flavonoid | Hesperetin (flavanone) | Quercetin (flavonol), apigenin (flavone) |
| Glucuronidation site | 3'-OH (B-ring) | 7-OH (A-ring), 4'-OH (B-ring) |
| UGT isoforms involved | UGT1A1, UGT1A3, UGT1A9 | UGT1A8, UGT1A10 |
| Biological role | Major circulating metabolite | Detoxification, excretion |
Significance in Hesperidin Metabolic Pathways
Hesperidin undergoes sequential metabolism:
- Hydrolysis : Intestinal microbiota cleave the rutinoside (α-1,6-linked disaccharide) to yield hesperetin.
- Conjugation : Hepatic UGTs glucuronidate hesperetin at the 3'-, 7-, or 4'-positions, with 3'-O-glucuronide representing 30–40% of total plasma metabolites in rats.
- Distribution : The 3'-O-glucuronide exhibits prolonged plasma half-life compared to aglycone due to enhanced water solubility.
Key metabolic interactions :
Diastereomeric Complexity and Nomenclature
The "rac-" prefix denotes a racemic mixture of diastereomers arising from:
- Chiral centers : C-2 (flavanone) and C-1 (glucuronic acid).
- Stereochemical outcomes :
IUPAC Name :
(2R,3S,4S,5R,6S)-6-[5-((2S)-3,4-dihydro-5,7-dihydroxy-4-oxo-2H-1-benzopyran-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid (and its 2R enantiomer).
Table 2: Nomenclature Components
| Component | Description |
|---|---|
| Parent structure | Hesperetin (flavanone) |
| Substituent position | 3'-O-β-D-glucuronide |
| Stereodescriptors | 2R/S (flavanone), 1S (glucuronic acid) |
| Diastereomer count | 2 (due to C-2 and C-1 stereochemistry) |
Properties
CAS No. |
1237479-05-8 |
|---|---|
Molecular Formula |
C22H22O12 |
Molecular Weight |
478.406 |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H22O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,13,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t13?,17-,18-,19+,20-,22+/m0/s1 |
InChI Key |
PJAUEKWZQWLQSU-WDXLFLMVSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Synonyms |
5-(3,4-Dihydro-5,7-dihydroxy-4-oxo-2H-1-benzopyran-2-yl)-2-methoxyphenyl β-D-Glucopyranosiduronic Acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings
Metabolic Stability : rac-Hesperetin 3'-O-glucuronide demonstrates higher plasma stability than its 7-O counterpart in rat models, attributed to steric protection of the 3'-glucuronide group from enzymatic cleavage .
Stereochemical Impact : Diastereomeric mixtures (e.g., rac-Hesperetin derivatives) show 20–30% lower cellular uptake than single isomers in Caco-2 cell assays, highlighting stereoselectivity in transport mechanisms .
Synergistic Effects : Co-administration with luteolin glucuronides enhances rac-Hesperetin 3'-O-glucuronide’s anti-inflammatory activity via complementary pathway modulation (e.g., COX-2 and TNF-α suppression) .
Biological Activity
rac-Hesperetin 3'-O-β-D-glucuronide, a glucuronide derivative of hesperetin, is a flavonoid compound predominantly found in citrus fruits. It has gained attention for its potential health benefits, including anti-inflammatory and antioxidant properties. This article explores the biological activity of rac-Hesperetin 3'-O-β-D-glucuronide, focusing on its mechanisms of action, molecular targets, and relevant research findings.
- Chemical Structure : rac-Hesperetin 3'-O-β-D-glucuronide consists of a hesperetin backbone with a glucuronide moiety attached at the 3' position.
- Synthesis : The compound can be synthesized through the glucuronidation of hesperetin using β-D-glucuronic acid, often catalyzed by UDP-glucuronosyltransferase under optimal conditions (pH 7-8, temperature 37°C) .
rac-Hesperetin 3'-O-β-D-glucuronide exerts its biological effects through several mechanisms:
- Antioxidant Activity : The compound scavenges free radicals, thereby reducing oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases .
- Anti-inflammatory Effects : It modulates the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Studies show that it can decrease the expression of inflammatory markers like intracellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1) in endothelial cells .
- Cell Signaling Modulation : The compound influences several signaling pathways, including the NF-κB pathway, which is pivotal in inflammation and cell survival .
Biological Activities
The biological activities associated with rac-Hesperetin 3'-O-β-D-glucuronide include:
- Anti-inflammatory Properties : Research indicates that it can significantly reduce inflammation in various cell types.
- Antioxidant Effects : It enhances the activity of endogenous antioxidant enzymes, improving the body's defense against oxidative damage.
- Cardiovascular Benefits : Its ability to modulate inflammatory responses suggests potential applications in cardiovascular disease management .
Case Studies and Experimental Data
Molecular Targets
The primary molecular targets identified for rac-Hesperetin 3'-O-β-D-glucuronide include:
- Enzymes : β-glucuronidase, COX, LOX.
- Signaling Pathways : NF-κB pathway involved in inflammation and immune responses.
Preparation Methods
Substrate Preparation and Reaction Conditions
Hesperidin (100 g) is suspended in 300 mL of water, and a 10 M sodium hydroxide solution is added until complete dissolution. This substrate solution is introduced into a sodium phosphate buffer (100 mM, pH 6.5–7.0) containing a crude enzyme cocktail (α-L-rhamnosidase and β-glucosidase) at 55°C. The reaction proceeds for 5–6 hours with continuous stirring, achieving a conversion rate exceeding 99%.
Table 1: Enzymatic Hydrolysis Parameters for Hesperetin Production
Advantages of Enzymatic Hydrolysis
This method eliminates organic solvents, reduces byproduct formation, and enhances scalability. The specificity of α-L-rhamnosidase prevents undesired hydrolysis of intermediates, ensuring high-purity hesperetin.
Glucuronidation of Hesperetin to rac-Hesperetin 3'-O-β-D-Glucuronide
Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches glucuronic acid to hesperetin’s 3'-hydroxy group. Studies on analogous compounds (e.g., resveratrol) demonstrate that human UGT1A1 and UGT1A9 are effective for phenolic glucuronidation.
In Vitro Glucuronidation Using Human Liver Microsomes
Hesperetin (3 μM) is incubated with human liver microsomes (HLMs) or intestinal microsomes in the presence of UDP-glucuronic acid (UDPGA). The reaction mixture (pH 7.4, 37°C) generates two monoglucuronides: 3'-O-β-D-glucuronide and 7-O-β-D-glucuronide. Racemization occurs due to non-stereoselective enzyme activity, yielding a diastereomeric mixture.
Table 2: Glucuronidation Conditions and Outcomes
Microbial Glucuronidation Systems
A yeast coexpression system (Saccharomyces cerevisiae) engineered with human UGTs and UDP-glucose-6-dehydrogenase (UGDH) efficiently produces glucuronides. For example, UGT1A1-expressing yeast converts hesperetin to its 3'-O-glucuronide at 30°C in 24 hours, with yields exceeding 80%. This method avoids mammalian tissue use and supports large-scale synthesis.
Purification and Characterization
Recrystallization and Solvent Extraction
The crude glucuronide mixture is dissolved in 80% acetone (v/v) at 30–40°C, filtered, and concentrated to 5–10% of its original volume. Adding deionized water precipitates the product, which is then washed and dried under vacuum. Recrystallization in acetone-water (60:40 v/v) yields >95% purity.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) confirms purity. Liquid chromatography-mass spectrometry (LC-MS) identifies diastereomers via distinct fragmentation patterns:
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the key analytical techniques for identifying and characterizing rac-Hesperetin 3'-O-β-D-glucuronide diastereomers?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, the downfield shifts of aromatic protons (e.g., at 5.17–5.22 ppm) and β-configuration confirmation via coupling constants (J ≈ 7.5 Hz) are diagnostic for glucuronide linkages . High-resolution mass spectrometry (HRMS) should complement NMR to verify molecular weight (e.g., CHO, exact mass 478.11) and fragmentation patterns .
Q. How can rac-Hesperetin 3'-O-β-D-glucuronide be synthesized in a laboratory setting?
- Methodological Answer : Adapt methods from analogous flavonoid glucuronides. For instance, selective deacetylation using ammonium acetate (as in resveratrol glucuronide synthesis) can be applied to protect reactive hydroxyl groups while introducing the glucuronic acid moiety . Enzymatic approaches with microbial UGTs (e.g., E. coli expressing UDP-glucuronosyltransferases) may also yield position-specific glucuronidation, though yields vary (e.g., 5–50% for quercetin derivatives) .
Q. What are the challenges in isolating diastereomers of rac-Hesperetin 3'-O-β-D-glucuronide?
- Methodological Answer : Diastereomers require chiral separation techniques. Use reversed-phase HPLC with polysaccharide-based chiral columns (e.g., Chiralpak IA/IB) and optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid). Retention time differences of 1–3 minutes are typical, as seen in similar glucuronide separations .
Advanced Research Questions
Q. How do structural modifications at the 3'-O position influence the metabolic stability of Hesperetin glucuronides?
- Methodological Answer : Compare in vitro metabolic assays using liver microsomes or hepatocytes. For example, track glucuronide hydrolysis rates via LC-MS/MS and correlate with substituent effects (e.g., steric hindrance from β-D-glucuronide vs. smaller groups). Position-specific glucuronidation (3' vs. 4') alters interaction with efflux transporters like MRP2, impacting bioavailability .
Q. What experimental strategies resolve contradictions in reported bioactivity data for Hesperetin glucuronides?
- Methodological Answer : Standardize assay conditions to address variability. For instance:
- Use isotopically labeled internal standards (e.g., C-Hesperetin) to control for matrix effects in pharmacokinetic studies .
- Validate cell-based assays with transporter inhibitors (e.g., MK571 for MRP2) to isolate uptake mechanisms .
Q. How can computational modeling predict UGT-mediated glucuronidation sites in Hesperetin derivatives?
- Methodological Answer : Develop QSAR models using existing glucuronidation data (e.g., quercetin derivatives). Features like electron density at hydroxyl groups and steric parameters predict regioselectivity. Docking studies with UGT homology models (e.g., UGT1A1) can further refine predictions .
Q. What protocols ensure scalable production of rac-Hesperetin 3'-O-β-D-glucuronide for in vivo studies?
- Methodological Answer : Optimize large-scale enzymatic synthesis using immobilized UGT enzymes or chemoenzymatic approaches. For example, a 10-gram-scale resveratrol glucuronide synthesis achieved 75% yield via selective deacetylation and glucuronidation; adapt this with Hesperetin triacetate as a precursor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
